molecular formula C11H7ClO3 B13941975 5-Chloro-4-hydroxy-2-naphthalenecarboxylic acid

5-Chloro-4-hydroxy-2-naphthalenecarboxylic acid

Cat. No.: B13941975
M. Wt: 222.62 g/mol
InChI Key: DAQKCGMQQXGICN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthalenecarboxylic acid, 5-chloro-4-hydroxy- typically involves the chlorination of 2-naphthalenecarboxylic acid followed by hydroxylation. The chlorination can be achieved using chlorine gas in the presence of a catalyst such as iron(III) chloride. The hydroxylation step can be carried out using a strong base like sodium hydroxide in an aqueous medium .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient chlorination and hydroxylation. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for maximizing yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Naphthalenecarboxylic acid, 5-chloro-4-hydroxy- has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its functional groups. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity. The carboxylic acid group can undergo ionization, affecting the compound’s interaction with biological molecules. The chlorine atom can be involved in electrophilic aromatic substitution reactions, making the compound a useful intermediate in organic synthesis .

Comparison with Similar Compounds

  • 2-Naphthalenecarboxylic acid, 4-hydroxy-
  • 2-Naphthalenecarboxylic acid, 5-chloro-
  • 2-Naphthalenecarboxylic acid, 4-chloro-3-hydroxy-

Comparison: 2-Naphthalenecarboxylic acid, 5-chloro-4-hydroxy- is unique due to the presence of both a chlorine atom and a hydroxyl group on the naphthalene ring. This combination allows for a diverse range of chemical reactions and applications, making it more versatile compared to its analogs that lack either the chlorine or hydroxyl group .

Properties

IUPAC Name

5-chloro-4-hydroxynaphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO3/c12-8-3-1-2-6-4-7(11(14)15)5-9(13)10(6)8/h1-5,13H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQKCGMQQXGICN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2C(=C1)Cl)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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